molecular formula C14H15NO B14887537 N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B14887537
M. Wt: 213.27 g/mol
InChI Key: RBHOEVNAFMDYDC-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene core with a carboxamide group and a propynyl substituent, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones irrespective of the substituent nature at the triple bond . The reaction conditions often include the use of organic solvents and gaseous HCl for processing the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action for N-(prop-2-yn-1-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its role as a photosensitizer in oxidative reactions. The compound generates singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

N-prop-2-ynyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide

InChI

InChI=1S/C14H15NO/c1-2-9-15-14(16)13-8-7-11-5-3-4-6-12(11)10-13/h1,7-8,10H,3-6,9H2,(H,15,16)

InChI Key

RBHOEVNAFMDYDC-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC2=C(CCCC2)C=C1

Origin of Product

United States

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